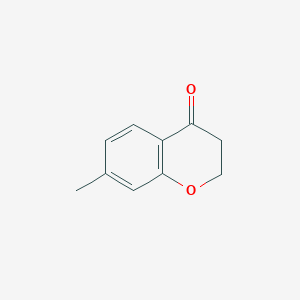

7-Methylchroman-4-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

7-methyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVHJJOYXWCTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301267999 | |

| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-69-8 | |

| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18385-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-7-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301267999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Methylchroman-4-one chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical structure, nomenclature, and physicochemical properties. It also outlines a general synthetic methodology and discusses the broader biological significance of the chroman-4-one scaffold, supported by experimental protocols and data interpretation.

Chemical Structure and IUPAC Name

7-Methylchroman-4-one, a derivative of the chromanone core, is a bicyclic organic compound. The structure consists of a benzene ring fused to a dihydropyranone ring, with a methyl group substituted at the 7th position.

Chemical Structure:

IUPAC Name: 7-methyl-2,3-dihydrochromen-4-one[1]

CAS Number: 18385-69-8[1]

Molecular Formula: C₁₀H₁₀O₂[1]

Physicochemical and Spectroscopic Data

Precise experimental data for 7-Methylchroman-4-one is not extensively available in peer-reviewed literature. The following tables summarize key physicochemical properties and predicted spectroscopic data, which are crucial for its identification and characterization.

Table 1: Physicochemical Properties of 7-Methylchroman-4-one

| Property | Value | Source |

| Molecular Weight | 162.18 g/mol | Calculated |

| Canonical SMILES | CC1=CC2=C(C=C1)OC(=O)CC2 | [1] |

| InChI | InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | [1] |

| InChI Key | OKVHJJOYXWCTSA-UHFFFAOYSA-N | [1] |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 7-Methylchroman-4-one

Note: These are predicted values and may differ from experimental results.

| ¹H NMR | Predicted δ (ppm) | ¹³C NMR | Predicted δ (ppm) |

| Aromatic-H | 6.8 - 7.7 | C=O | ~192 |

| -O-CH₂- | ~4.5 | Aromatic-C | 117 - 162 |

| -CH₂-C=O | ~2.8 | -O-CH₂- | ~67 |

| -CH₃ | ~2.3 | -CH₂-C=O | ~37 |

| -CH₃ | ~21 |

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data for 7-Methylchroman-4-one

Note: These are predicted values based on the functional groups present.

| Spectroscopic Technique | Expected Features |

| IR Spectroscopy | ~1680 cm⁻¹ (C=O, ketone), ~2850-3000 cm⁻¹ (C-H, aliphatic), ~1600, 1480 cm⁻¹ (C=C, aromatic), ~1250 cm⁻¹ (C-O, ether) |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) at m/z = 162. Fragments corresponding to the loss of CO (m/z = 134) and subsequent rearrangements. |

Synthesis and Experimental Protocols

General Experimental Protocol: Synthesis of Substituted Chroman-4-ones

This protocol is adapted from established methods for the synthesis of the chroman-4-one scaffold.

Materials:

-

Substituted phenol (e.g., m-cresol for 7-Methylchroman-4-one)

-

Acrylonitrile

-

Strong base (e.g., sodium hydroxide)

-

Strong acid for hydrolysis (e.g., hydrochloric acid or sulfuric acid)

-

Dehydrating agent/cyclizing agent (e.g., polyphosphoric acid or Eaton's reagent)

-

Appropriate organic solvents (e.g., dioxane, toluene)

Procedure:

-

Cyanoethylation of Phenol: The substituted phenol is reacted with acrylonitrile in the presence of a base to yield a 3-(aryloxy)propanenitrile.

-

Hydrolysis: The resulting nitrile is hydrolyzed under acidic conditions to the corresponding 3-(aryloxy)propanoic acid.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The 3-(aryloxy)propanoic acid is heated with a dehydrating agent such as polyphosphoric acid or Eaton's reagent to effect an intramolecular Friedel-Crafts acylation, yielding the desired chroman-4-one.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Biological Activity and Signaling Pathways

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[2][3] Derivatives of chroman-4-one have been reported to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][4]

For instance, certain substituted chroman-4-one derivatives have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in cellular regulation and tumorigenesis.[5] Inhibition of SIRT2 by these compounds can lead to the hyperacetylation of α-tubulin, disrupting microtubule dynamics and potentially inhibiting tumor growth.[2]

While specific biological activities for 7-Methylchroman-4-one have not been extensively documented, its structural similarity to other bioactive chromanones suggests it could be a valuable starting point for the design and synthesis of novel therapeutic agents.

Diagrams

General Synthetic Workflow for Chroman-4-ones

The following diagram illustrates a generalized workflow for the synthesis of chroman-4-one derivatives, a common route that could be adapted for 7-Methylchroman-4-one.

Caption: Generalized synthetic workflow for 7-Methylchroman-4-one.

Conceptual Signaling Pathway Inhibition by Chroman-4-one Derivatives

This diagram conceptualizes how a chroman-4-one derivative might act as an enzyme inhibitor, a known mechanism for this class of compounds.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

7-Methylchroman-4-one: A Technical Guide to its Discovery and Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methylchroman-4-one is a heterocyclic organic compound belonging to the chromanone family. Chroman-4-ones, characterized by a benzene ring fused to a dihydropyranone ring, are recognized as "privileged structures" in medicinal chemistry due to the wide range of biological activities exhibited by their derivatives.[1] While the chroman-4-one scaffold is found in numerous natural products, 7-Methylchroman-4-one itself is primarily known as a synthetic compound, with no definitive reports of its isolation from natural sources to date. This technical guide provides a comprehensive overview of the available information on 7-Methylchroman-4-one, including its physicochemical properties, plausible synthetic routes, and the broader context of the natural occurrence and biological significance of the chroman-4-one class of compounds.

Physicochemical Properties

Quantitative data for 7-Methylchroman-4-one is primarily available from chemical suppliers. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₂ | ChemSpider |

| Molecular Weight | 162.19 g/mol | ChemSpider |

| CAS Number | 18385-69-8 | ChemSpider |

| Appearance | Solid | Fluorochem |

| Purity | ≥98% | Fluorochem |

| IUPAC Name | 7-methyl-2,3-dihydrochromen-4-one | Fluorochem |

| Canonical SMILES | CC1=CC=C2C(=O)CCOC2=C1 | Fluorochem |

| InChI | InChI=1S/C10H10O2/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-3,6H,4-5H2,1H3 | Fluorochem |

| InChI Key | OKVHJJOYXWCTSA-UHFFFAOYSA-N | Fluorochem |

Natural Occurrence of the Chroman-4-one Scaffold

While 7-Methylchroman-4-one has not been reported as a natural product, the broader chroman-4-one scaffold is widely distributed in the plant and fungal kingdoms.[2][3] These naturally occurring derivatives often possess additional substitutions, such as hydroxyl, methoxy, and isoprenoid groups, which contribute to their diverse biological activities. Chroman-4-ones are key intermediates in the biosynthesis of various flavonoids.[1][4]

Examples of naturally occurring chroman-4-one derivatives include:

-

Homoisoflavanones: Found in plants of the Fabaceae, Asparagaceae, and Orchidaceae families.[4]

-

Flavanones (2-phenyl-chroman-4-one derivatives): Such as naringenin and eriodictyol, which are abundant in citrus fruits and other plants.[1]

-

Various substituted chromanones: Isolated from fungi, such as those from the genus Aspergillus.[3]

The isolation of these compounds typically involves extraction of the plant or fungal material with organic solvents, followed by chromatographic separation and purification.[5]

Experimental Protocols

Due to the lack of reports on the natural isolation of 7-Methylchroman-4-one, a representative synthetic protocol and a general protocol for natural product isolation are provided.

Representative Synthesis of 7-Methylchroman-4-one

The synthesis of chroman-4-ones is well-established and generally proceeds via the cyclization of a corresponding 3-(aryloxy)propanoic acid or through a one-pot reaction involving a phenol and an α,β-unsaturated acid or ester. A plausible and efficient method for the synthesis of 7-Methylchroman-4-one would be the intramolecular Friedel-Crafts acylation of 3-(m-tolyloxy)propanoic acid.

Materials:

-

3-(m-tolyloxy)propanoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a stirred solution of polyphosphoric acid at 80-90 °C, slowly add 3-(m-tolyloxy)propanoic acid.

-

Maintain the temperature and continue stirring for 1-2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 7-Methylchroman-4-one by silica gel column chromatography using a hexane-ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 7-Methylchroman-4-one as a solid.

General Protocol for the Isolation of Chroman-4-ones from Natural Sources

This protocol outlines a general workflow for the isolation and characterization of chroman-4-ones from plant material.

1. Plant Material Collection and Preparation:

-

Collect the desired plant material and have it taxonomically identified.

-

Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds.

-

Grind the dried plant material into a fine powder to increase the surface area for extraction.

2. Extraction:

-

Perform a Soxhlet extraction or maceration of the powdered plant material with a suitable solvent, typically starting with a nonpolar solvent like hexane to remove lipids, followed by solvents of increasing polarity such as ethyl acetate and methanol. Chroman-4-ones are often found in the ethyl acetate and methanol fractions.

-

Concentrate the extracts under reduced pressure using a rotary evaporator.

3. Chromatographic Separation and Purification:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Collect fractions and monitor them by TLC to identify those containing compounds of interest.

-

Pool similar fractions and subject them to further purification steps, which may include preparative TLC, Sephadex column chromatography, or High-Performance Liquid Chromatography (HPLC) until a pure compound is isolated.

4. Structure Elucidation:

-

Determine the structure of the isolated pure compound using spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups such as carbonyls (C=O) and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To determine the carbon-hydrogen framework and the precise connectivity of atoms in the molecule.

-

Spectroscopic Data of Representative Chroman-4-ones

| Spectroscopic Technique | Representative Data for methyl 2-(6-methyl-4-oxochroman-3-yl)acetate[6] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.66 (s, 1H), 7.29 (d, J = 8.4 Hz, 1H), 6.87 (d, J = 8.4 Hz, 1H), 4.56 (dd, J = 11.1, 5.2 Hz, 1H), 4.25 (t, J = 11.5 Hz, 1H), 3.72 (s, 3H), 3.31 (dt, J = 12.4, 6.4 Hz, 1H), 2.92 (dd, J = 17.0, 4.8 Hz, 1H), 2.42 (dd, J = 17.0, 8.1 Hz, 1H), 2.30 (s, 3H) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 192.8, 171.9, 159.8, 137.1, 131.0, 126.9, 120.0, 117.6, 70.2, 52.0, 42.5, 30.1, 20.4 |

| HRMS (ESI) | m/z [M + H]⁺ calcd for C₁₃H₁₅O₄: 235.0965; found: 235.0968 |

Visualizations

General Synthetic Pathway for Chroman-4-ones

The following diagram illustrates a common synthetic route to the chroman-4-one scaffold.

Caption: General synthetic pathway to chroman-4-ones.

Workflow for Natural Product Isolation and Characterization

This diagram outlines the typical workflow for isolating and identifying a natural product like a chroman-4-one from a biological source.

Caption: Generalized workflow for natural product isolation.

Biological Activities of the Chroman-4-one Scaffold

While specific biological activities for 7-Methylchroman-4-one have not been reported, the chroman-4-one scaffold is associated with a broad spectrum of pharmacological effects, including:

-

Anticancer Activity: Many chroman-4-one derivatives have demonstrated antiproliferative effects against various cancer cell lines.[7] Some have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation.[7][8]

-

Antimicrobial and Antifungal Activity: Chroman-4-ones have shown potential as antibacterial and antifungal agents.[4]

-

Anti-inflammatory Activity: Certain chroman-4-one derivatives exhibit anti-inflammatory properties.[2][3]

-

Antioxidant Activity: The phenolic nature of many naturally occurring chroman-4-ones contributes to their antioxidant potential.[1]

Potential Signaling Pathway Involvement

Some chromanone derivatives have been shown to modulate inflammatory responses by inhibiting the phosphorylation of extracellular signal-regulated kinases (ERK) and c-Jun N-terminal kinases (JNK) within the mitogen-activated protein kinase (MAPK) signaling pathway.[2][3] This pathway is a potential area of investigation for the biological activity of novel chroman-4-one compounds.

Caption: Potential modulation of the MAPK pathway by chromanones.

Conclusion

7-Methylchroman-4-one is a synthetic compound belonging to the medicinally important class of chroman-4-ones. While it has not been isolated from natural sources, its parent scaffold is abundant in nature and exhibits a wide array of biological activities. The synthetic routes to chroman-4-ones are well-established, allowing for the generation of diverse derivatives for drug discovery programs. Further research into the biological effects of 7-Methylchroman-4-one and other specifically substituted chromanones could unveil novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers interested in the chemistry and potential applications of this versatile heterocyclic scaffold.

References

- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. Naturally Occurring Chromene Containing Molecules and their Isolation Protocols [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

7-Methylchroman-4-one: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, 7-Methylchroman-4-one is a heterocyclic compound of significant interest. As a derivative of the chroman-4-one scaffold, it serves as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its role as a modulator of key biological pathways.

Core Compound Data

Here are the fundamental chemical identifiers for 7-Methylchroman-4-one:

| Identifier | Value |

| CAS Number | 18385-69-8 |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.19 g/mol |

| IUPAC Name | 7-methyl-2,3-dihydrochromen-4-one |

Synthesis and Experimental Protocols

The synthesis of 7-Methylchroman-4-one and its derivatives often involves the cyclization of a corresponding phenolic precursor. While specific protocols for the 7-methyl derivative can be adapted from general methods for chroman-4-ones, a representative synthesis is outlined below, based on established methodologies for similar structures.

General Synthesis of Chroman-4-ones

A common and efficient method for synthesizing the chroman-4-one scaffold is through an intramolecular oxa-Michael addition, which follows a base-promoted crossed aldol condensation.

Materials:

-

Appropriate 2'-hydroxyacetophenone precursor

-

Relevant aldehyde

-

Ethanol (EtOH)

-

Diisopropylamine (DIPA)

-

Dichloromethane (CH₂Cl₂)

-

Sodium hydroxide (NaOH), 10% aqueous solution

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the appropriate 2'-hydroxyacetophenone in ethanol (0.4 M), add the corresponding aldehyde (1.1 equivalents) and diisopropylamine (1.1 equivalents).

-

Heat the reaction mixture using microwave irradiation at 160-170 °C for 1 hour.

-

After cooling, dilute the mixture with dichloromethane.

-

Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.

-

Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired chroman-4-one derivative.[1][2]

Biological Activity and Mechanism of Action

The chroman-4-one skeleton is recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a variety of biologically active compounds.[3] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.

Inhibition of Sirtuin 2 (SIRT2)

A significant and well-documented biological target of chroman-4-one derivatives is Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD⁺-dependent deacetylases.[1][2] SIRT2 is implicated in various cellular processes, including cell cycle regulation and tumorigenesis.

The inhibitory action of chroman-4-one derivatives on SIRT2 has been shown to be both potent and selective.[1][2][4] This inhibition leads to the hyperacetylation of α-tubulin, a key component of microtubules. The increased acetylation of α-tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and the inhibition of tumor growth.[1] This makes chroman-4-one derivatives, including 7-Methylchroman-4-one, promising candidates for the development of novel anticancer agents.

Below is a diagram illustrating the signaling pathway involving SIRT2 inhibition by chroman-4-one derivatives.

Conclusion

7-Methylchroman-4-one represents a key molecular scaffold with significant potential in drug discovery and development. Its straightforward synthesis and the potent, selective biological activity of its derivatives, particularly as inhibitors of SIRT2, underscore its importance for further investigation. This guide provides a foundational understanding for researchers aiming to explore the therapeutic applications of this versatile compound.

References

The Biological Versatility of the 7-Methylchroman-4-one Scaffold: A Technical Guide

The chroman-4-one scaffold is a prominent heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery.[1] Recognized as a "privileged structure," its derivatives exhibit a wide array of biological activities, making them versatile building blocks for designing novel therapeutic agents.[1][2] Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyran ring. This key feature distinguishes it from chromones by the absence of a C2-C3 double bond, which leads to significant variations in biological effects.[1][3] This technical guide provides a comprehensive overview of the biological activities of the chroman-4-one scaffold, with a particular focus on derivatives related to the 7-methylchroman-4-one core, emphasizing their anticancer, antimicrobial, and enzyme-inhibiting properties.

Anticancer Activity

Chroman-4-one derivatives have emerged as promising candidates for anticancer drug development, demonstrating antiproliferative effects against various cancer cell lines.[1][4][5] Their mechanisms of action are diverse, with some derivatives exhibiting selectivity for cancer cells over normal cells.[4]

A notable mechanism is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme involved in cell cycle regulation and tumorigenesis.[1][6][7] Inhibition of SIRT2 by certain chroman-4-one derivatives leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[1][6] Studies have shown that these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in cancer cells.[4][8]

Quantitative Data: Cytotoxic Activity

The cytotoxic effects of chroman-4-one derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell proliferation by 50%.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 (Enzyme) | 1.5 | [9] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 (Enzyme) | 4.5 | [7] |

| 3-chlorophenylchromanone derivative (B2) | A549 (Lung) | Potent | [4] |

| Chroman-2,4-dione derivative 13 | MOLT-4 (Leukemia) | 24.4 ± 2.6 | [10] |

| Chroman-2,4-dione derivative 13 | HL-60 (Leukemia) | 42.0 ± 2.7 | [10] |

| Chroman-2,4-dione derivative 11 | MCF-7 (Breast) | 68.4 ± 3.9 | [10] |

Note: Data for a range of chroman-4-one derivatives are presented to illustrate the scaffold's potential. Specific data for 7-Methylchroman-4-one is limited in the reviewed literature, highlighting an area for future research.

Signaling Pathway: SIRT2 Inhibition

The inhibition of SIRT2 by chroman-4-one derivatives represents a key anticancer mechanism. This pathway disrupts the normal deacetylation of α-tubulin, a critical component of microtubules.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[11][12]

1. Cell Seeding:

-

Seed cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

2. Compound Treatment:

-

Prepare serial dilutions of the chroman-4-one compounds in the complete medium.

-

After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds.

-

Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only).[11]

-

Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).[11]

3. MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[11]

4. Formazan Solubilization:

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

5. Data Acquisition and Analysis:

-

Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[12]

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.[11]

Antimicrobial Activity

Derivatives of the chroman-4-one scaffold have demonstrated significant potential in combating a wide range of pathogenic bacteria and fungi.[3][13] Their efficacy is often influenced by the nature and position of substituents on the core structure.[13] For example, studies have indicated that adding alkyl or aryl carbon chains at the 7-hydroxyl group can reduce antimicrobial activity, whereas the presence of methoxy groups can enhance it.[1][3]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity of compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that inhibits the visible growth of a microorganism.[3][13]

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 3 | Candida albicans | 128 | [3] |

| Compound 3 | Staphylococcus epidermidis | 256 | [3] |

| Compound 3 | Pseudomonas aeruginosa | 512 | [3] |

| Compound 8 (7,8-dimethyl) | S. epidermidis | 256 | [3] |

| Compound 8 (7,8-dimethyl) | P. aeruginosa | 256 | [3] |

| Compound 8 (7,8-dimethyl) | Candida species | 256 | [3] |

Note: The compounds listed are derivatives of the broader chroman-4-one class, illustrating structure-activity relationships.

Proposed Mechanism of Action

While the exact mechanisms are still under investigation, a proposed mode of antibacterial action for some chroman-4-one derivatives involves the disruption of the bacterial cell membrane and the inhibition of essential enzymes required for microbial survival.[13]

Experimental Protocol: Broth Microdilution Assay (MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][13]

1. Preparation of Microbial Inoculum:

-

Culture bacterial or fungal strains on appropriate agar plates (e.g., Mueller-Hinton Agar for bacteria) for 18-24 hours.[13]

-

Transfer a few colonies to a sterile saline solution (0.85% NaCl).

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[13]

-

Dilute this standardized inoculum in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

2. Preparation of Test Compounds:

-

Dissolve the chroman-4-one derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.[13]

-

Perform serial two-fold dilutions of the stock solution in the broth medium within a 96-well microtiter plate.[13]

3. Inoculation and Incubation:

-

Inoculate each well containing the diluted compound with the prepared microbial suspension.

-

Include positive control wells (medium and inoculum, no compound) and negative control wells (medium only).[1][13]

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.[1][13]

4. Determination of MIC:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[13]

Enzyme Inhibition

Beyond SIRT2, the chroman-4-one scaffold serves as a template for designing inhibitors against various other enzymes. The development of selective enzyme inhibitors is a cornerstone of modern drug discovery, and chroman-4-ones provide a versatile starting point for chemical modification.[14]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of a compound on enzyme activity, often measured spectrophotometrically.[15][16]

1. Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., 7-methylchroman-4-one derivative) in DMSO.

-

Create a series of dilutions of the test compound in the appropriate assay buffer. Ensure the final DMSO concentration is low (≤1%) to avoid interfering with enzyme activity.[16]

-

Prepare the purified enzyme and its specific substrate in the assay buffer at optimal concentrations.[16]

2. Assay Setup (96-well plate):

-

Test Wells: Add the enzyme solution and the desired concentrations of the test compound.

-

Control Wells (100% activity): Add the enzyme solution and the corresponding concentration of vehicle (DMSO).[16]

-

Blank Wells: Add assay buffer and vehicle to measure background absorbance.[16]

3. Pre-incubation:

-

Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

4. Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.[16]

-

Immediately measure the change in absorbance over a set period using a microplate reader. The rate of change corresponds to the reaction velocity.[16]

5. Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the compound concentration to calculate the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Enzyme inhibitor - Wikipedia [en.wikipedia.org]

- 15. superchemistryclasses.com [superchemistryclasses.com]

- 16. benchchem.com [benchchem.com]

Spectroscopic Profile of 7-Methylchroman-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-Methylchroman-4-one. Due to the limited availability of a complete experimental dataset in public repositories, this document presents predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.

Spectroscopic Data Presentation

The following tables summarize the predicted quantitative data for 7-Methylchroman-4-one based on characteristic spectral features of chroman-4-one derivatives and aromatic ketones.

Table 1: Predicted ¹H NMR Spectroscopic Data for 7-Methylchroman-4-one in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | H-5 |

| ~6.85 | d | 1H | H-6 |

| ~6.75 | s | 1H | H-8 |

| ~4.50 | t | 2H | H-2 |

| ~2.80 | t | 2H | H-3 |

| ~2.35 | s | 3H | 7-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for 7-Methylchroman-4-one in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~192 | C-4 (C=O) |

| ~162 | C-8a |

| ~140 | C-7 |

| ~128 | C-5 |

| ~121 | C-6 |

| ~118 | C-4a |

| ~117 | C-8 |

| ~67 | C-2 |

| ~38 | C-3 |

| ~21 | 7-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for 7-Methylchroman-4-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aryl Ketone)[1][2][3][4][5] |

| ~1610 | Medium | Aromatic C=C Stretch |

| ~1480 | Medium | Aromatic C=C Stretch |

| ~1230 | Strong | Aryl-O-Alkyl Ether C-O Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for 7-Methylchroman-4-one

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 134 | Medium | [M - CO]⁺ |

| 119 | Medium | [M - CO - CH₃]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of chroman-4-one derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for detailed structural analysis.

Sample Preparation:

-

Weigh approximately 5-10 mg of purified 7-Methylchroman-4-one.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required for quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added. For routine characterization, the residual solvent peak can be used for referencing.

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 64 scans for good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled experiment is standard to obtain singlets for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This is a common and convenient method for solid samples.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) that has minimal absorption in the regions of interest. The solution is then placed in a liquid cell.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used.

Sample Preparation:

-

GC-MS: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

LC-MS: The sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Direct Infusion: The sample can be dissolved in a suitable solvent and directly infused into the mass spectrometer's ion source.

Data Acquisition:

-

Ionization Method: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns useful for structural elucidation. Electrospray Ionization (ESI) is a softer ionization technique that typically provides a strong molecular ion peak.

-

Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.

Mandatory Visualization

The following diagrams illustrate the logical workflow of spectroscopic analysis for compound characterization.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 7-Methylchroman-4-one.

Caption: Logical flow of an NMR spectroscopy experiment from sample to spectrum.

References

- 1. Ketone IR Spectroscopy Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 7-Methylchroman-4-one Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chroman-4-one scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. Among its numerous derivatives, 7-methylchroman-4-one and its analogues represent a promising class of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 7-methylchroman-4-one derivatives. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a structured summary of quantitative biological data to facilitate comparative analysis. Furthermore, this guide includes visualizations of pertinent biological pathways and experimental workflows to enhance understanding and aid in the design of future drug development initiatives centered on this versatile scaffold.

Introduction

Chroman-4-ones, also known as 2,3-dihydro-1-benzopyran-4-ones, are a class of heterocyclic compounds characterized by a benzene ring fused to a dihydropyranone ring. This core structure is a key component of many flavonoids and isoflavonoids, contributing to their diverse biological activities. The absence of the C2-C3 double bond distinguishes chroman-4-ones from their chromone counterparts, leading to significant variations in their pharmacological profiles.

The 7-methylchroman-4-one scaffold, in particular, has emerged as a valuable framework in drug discovery. The methyl group at the 7-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Modifications at other positions of the chroman-4-one ring have led to the development of potent and selective inhibitors of various enzymes and receptors, highlighting the therapeutic potential of this compound class.

This guide will delve into the synthetic strategies for accessing 7-methylchroman-4-one and its derivatives, explore their diverse biological activities with a focus on quantitative data, and provide detailed experimental methodologies to enable further research and development in this promising area.

Synthesis of 7-Methylchroman-4-one Derivatives

The synthesis of the 7-methylchroman-4-one core and its derivatives can be achieved through several strategic approaches. A common and effective method involves the intramolecular Friedel-Crafts acylation of 3-(m-tolyloxy)propanoic acid.

General Synthesis of 7-Methylchroman-4-one

A prevalent method for the synthesis of the 7-methylchroman-4-one scaffold is through the cyclization of a corresponding 3-aryloxypropionic acid.

Materials:

-

3-(m-tolyloxy)propanoic acid

-

Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of 3-(m-tolyloxy)propanoic acid (1.0 equivalent) in dichloromethane, add Eaton's reagent or polyphosphoric acid (10 equivalents) at room temperature.

-

Reaction Progression: Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 7-methylchroman-4-one.

Characterization: The structure of the synthesized 7-methylchroman-4-one should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Substituted 7-Methylchroman-4-one Analogues

Further diversification of the 7-methylchroman-4-one scaffold can be achieved through various reactions, such as aldol condensation to introduce substituents at the 3-position.

Caption: Synthesis of 3-benzylidene-7-methylchroman-4-one.

Biological Activities of 7-Methylchroman-4-one Derivatives

Derivatives of 7-methylchroman-4-one have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of novel therapeutic agents.

Anticancer Activity

Chroman-4-one derivatives have shown promising anticancer properties. For instance, certain 3-methylidenechroman-4-ones have exhibited significant cytotoxicity against leukemia cell lines.

Table 1: Cytotoxic Activity of 3-Methylidenechroman-4-one Analogues

| Compound | Cell Line | IC₅₀ (µM) |

| 14d | HL-60 | 1.46 ± 0.16 |

| NALM-6 | 0.50 ± 0.05 |

Note: The core structure of these compounds is 3-methylidenechroman-4-one, not specifically 7-methylchroman-4-one.

Materials:

-

Cancer cell lines (e.g., HL-60, NALM-6)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

Test compounds dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Sirtuin Inhibition

Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer.

Table 2: SIRT2 Inhibitory Activity of Substituted Chroman-4-one Derivatives

| Compound | Substituents | SIRT2 IC₅₀ (µM) |

| 1a | 8-bromo-6-chloro-2-pentyl | 4.5 |

| 1m | 6,8-dibromo-2-pentyl | 1.5 |

Note: These compounds are derivatives of the general chroman-4-one scaffold.

Caption: SIRT2 inhibition by chroman-4-one derivatives.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic substrate (e.g., Fluor-de-Lys-SIRT2 substrate)

-

NAD⁺

-

Developer solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Test compounds dissolved in DMSO

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the assay buffer, NAD⁺, the fluorogenic substrate, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the SIRT2 enzyme to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. Incubate at room temperature for 15 minutes.

-

Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Antimicrobial Activity

Chroman-4-one derivatives have also demonstrated a broad spectrum of antimicrobial properties.

Table 3: Antimicrobial Activity of Chroman-4-one and Homoisoflavonoid Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 1 (7-Hydroxychroman-4-one) | S. epidermidis | 128 |

| P. aeruginosa | 128 | |

| S. enteritidis | 256 | |

| C. albicans | 64 | |

| 2 (7-Methoxychroman-4-one) | C. albicans | 128 |

| 21 (Homoisoflavonoid) | C. albicans | 64 |

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Test compounds dissolved in DMSO

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the appropriate broth/medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

7-Methylchroman-4-one derivatives and their analogues constitute a versatile and promising class of compounds with a wide range of pharmacological activities. Their synthetic accessibility and the potential for structural diversification make them attractive scaffolds for the development of novel therapeutic agents targeting cancer, inflammatory disorders, and microbial infections.

The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound class. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 7-methylchroman-4-one scaffold to optimize potency and selectivity for specific biological targets.

-

Mechanism of Action Studies: Elucidation of the detailed molecular mechanisms by which these compounds exert their biological effects.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.

-

In Vivo Efficacy Studies: Validation of the therapeutic potential of promising candidates in relevant animal models of disease.

By leveraging the information provided herein and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of 7-methylchroman-4-one derivatives for the benefit of human health.

Potential Therapeutic Applications of Chroman-4-ones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chroman-4-one scaffold, a prominent heterocyclic structure, has garnered significant attention in medicinal chemistry due to its classification as a "privileged structure."[1] Its derivatives exhibit a wide array of biological activities, making them versatile building blocks for the design of novel therapeutic agents.[1][2] Structurally, chroman-4-one consists of a benzene ring fused to a dihydropyran ring, distinguishing it from chromones by the absence of a C2-C3 double bond, which leads to significant variations in biological effects.[2][3][4] This technical guide provides a comprehensive overview of the therapeutic applications of chroman-4-one derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.

Anticancer Activity

Chroman-4-one derivatives have emerged as promising candidates for anticancer drug development, demonstrating antiproliferative and cytotoxic effects against various cancer cell lines.[3][5] A key mechanism of action for some of these compounds is the selective inhibition of Sirtuin 2 (SIRT2), an enzyme implicated in cell cycle regulation and tumorigenesis.[6][7] Inhibition of SIRT2 leads to the hyperacetylation of α-tubulin, which can disrupt microtubule dynamics and inhibit tumor growth.[8]

Quantitative Data: Anticancer Activity

| Compound/Derivative | Target/Cell Line | IC50 (µM) | Reference |

| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | [9] |

| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 | [8] |

| (E)-3-(2′-methoxybenzylidene)-4-chromanone | HUVEC | 19 | [3] |

| 6-methoxy-2-(naphthalen-1-yl)chroman-4-one | U-937 (leukemia) | 1.3 ± 0.2 | |

| 3-benzylideneflavanone derivative 1 | LoVo (colon cancer) | ~8-20 | [5] |

| 3-spiro-1-pyrazoline derivative 3 | LoVo (colon cancer) | ~15-30 | [5] |

| 3-benzylideneflavanone derivative 5 | LoVo (colon cancer) | ~15-30 | [5] |

| 6,7-Methylenedioxy-4-chromanone | MCF-7, T47D, MDA-MB-231 (breast cancer) | ≤ 9.3 µg/ml | [3] |

| 3-Benzylidene-chroman-4-one derivatives | K562, MDA-MB-231, SK-N-M | ≤ 3.86 µg/ml | [3] |

Signaling Pathway: SIRT2 Inhibition

The inhibition of SIRT2 by chroman-4-one derivatives disrupts the deacetylation of α-tubulin, a crucial component of microtubules. This leads to hyperacetylation, which in turn affects microtubule stability and function, ultimately resulting in cell cycle arrest and inhibition of tumor cell proliferation.

Experimental Protocol: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Chroman-4-one compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the chroman-4-one compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[10]

Anti-inflammatory Activity

Chroman-4-one derivatives have demonstrated significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[3][4] They have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[4][11]

Quantitative Data: Anti-inflammatory Activity

| Compound/Derivative | Target/Assay | IC50/Inhibition | Cell Line | Reference |

| Hesperetin derivatives | IL-6, TNF-α production | Significant decrease | - | [3] |

| 4′-O-Demethylophiopogonanone E | IL-1β, IL-6 production | Inhibition | - | [3] |

| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Superoxide anion generation | 5.0 ± 1.4 µM | Human neutrophils | [12][13] |

| 2-phenyl-4H-chromen-4-one derivative 8 | NO production | Strong inhibition at 20 µM | RAW264.7 | [11] |

Signaling Pathways: NF-κB and MAPK Inhibition

Chroman-4-ones can suppress inflammation by inhibiting the NF-κB signaling pathway. This can occur through the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. As a result, the NF-κB (p50/p65) dimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.

Furthermore, some derivatives can inhibit the phosphorylation of key kinases in the MAPK signaling cascades (ERK, JNK, and p38), which are also crucial for the expression of inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 macrophage cells

-

Lipopolysaccharide (LPS)

-

Chroman-4-one compounds

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of chroman-4-one compounds for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.[10]

-

Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B. Incubate in the dark for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate the nitrite concentration based on a sodium nitrite standard curve.

Antimicrobial Activity

Chroman-4-one derivatives have demonstrated a broad spectrum of antimicrobial properties against various pathogenic bacteria and fungi.[14] Their mechanism of action can involve the inhibition of key microbial enzymes and signaling pathways essential for survival and virulence.[6][8]

Quantitative Data: Antimicrobial Activity

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 7-Hydroxychroman-4-one (1 ) | Candida albicans | 64 | [8] |

| 7-Methoxychroman-4-one (2 ) | Candida albicans | 64 | [8] |

| Homoisoflavonoid derivative 21 | Staphylococcus epidermidis | 128 | [8] |

| Chroman carboxamide derivative 4a | Candida albicans | 25 | [15] |

| Chroman carboxamide derivative 4b | Candida albicans | 25 | [15] |

| Spiropyrrolidine with chroman-4-one 4a-d | Bacillus subtilis, Staphylococcus epidermidis | 32 | [16] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth, RPMI-1640)

-

Chroman-4-one compounds

-

96-well microtiter plates

Procedure:

-

Compound Dilution: Prepare a serial two-fold dilution of each chroman-4-one compound in the microtiter plate wells containing the broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Neuroprotective Activity

Chroman-4-one derivatives are being explored for their potential in treating neurodegenerative diseases.[8] Their neuroprotective effects are often attributed to their ability to inhibit enzymes like monoamine oxidases (MAOs) and acetylcholinesterase (AChE), as well as their antioxidant properties.[12]

Quantitative Data: Neuroprotective Activity

| Compound/Derivative | Target/Assay | IC50/Activity | Reference |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | AChE | 5.58 µM | [12] |

| 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | MAO-B | 7.20 µM | [12] |

| 2-(indolyl)-4H-chromen-4-one derivative 30 | MAO-B | 0.15 µM | [12] |

| Chromone-based chalcone derivative 22 | AChE | 10 µM | |

| Chromone-based chalcone derivative 22 | BuChE | 6 µM |

Experimental Protocol: Neuroprotective Assay in PC12 Cells

PC12 cells are a common model for studying neuroprotection against oxidative stress.

Materials:

-

PC12 cells

-

Cell culture medium (e.g., RPMI-1640 with horse serum and fetal bovine serum)

-

Nerve Growth Factor (NGF)

-

Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)

-

Chroman-4-one compounds

-

MTT solution

-

96-well plates

Procedure:

-

Cell Differentiation: Seed PC12 cells on collagen-coated plates and differentiate them into a neuronal phenotype by treating with NGF (e.g., 50 ng/mL) for several days.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the chroman-4-one compounds for 1-2 hours.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxin such as H₂O₂ (e.g., 200 µM) or 6-OHDA to induce cell death.

-

Incubation: Incubate for a specified period (e.g., 24 hours).

-

Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with the chroman-4-one compounds to the neurotoxin-only control to assess the neuroprotective effect.

Drug Discovery and Development Workflow

The discovery and development of therapeutic agents from natural product scaffolds like chroman-4-one typically follows a multi-step workflow.

References

- 1. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. itmedicalteam.pl [itmedicalteam.pl]

- 10. researchgate.net [researchgate.net]

- 11. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Optimisation of a PC12 cell-based in vitro stroke model for screening neuroprotective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nebiolab.com [nebiolab.com]

A Technical Guide to 7-Methylchroman-4-one: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Methylchroman-4-one, a heterocyclic compound belonging to the chroman-4-one class of molecules. While specific literature on 7-Methylchroman-4-one is limited, this document compiles and extrapolates information from closely related analogues to present a predictive profile of its chemical and physical properties, a plausible synthetic route, and an overview of the potential biological activities of the broader chroman-4-one scaffold.

Chemical and Physical Properties

Table 1: Predicted ¹H NMR Spectral Data for 7-Methylchroman-4-one (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d | 1H | H-5 |

| ~6.85 | dd | 1H | H-6 |

| ~6.75 | d | 1H | H-8 |

| ~4.50 | t | 2H | H-2 |

| ~2.80 | t | 2H | H-3 |

| ~2.35 | s | 3H | 7-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for 7-Methylchroman-4-one (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~192.0 | C-4 |

| ~162.0 | C-8a |

| ~145.0 | C-7 |

| ~128.0 | C-5 |

| ~121.0 | C-4a |

| ~118.0 | C-6 |

| ~115.0 | C-8 |

| ~67.0 | C-2 |

| ~37.0 | C-3 |

| ~21.0 | 7-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for 7-Methylchroman-4-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1680 | Strong | C=O (ketone) stretching |

| ~1600, ~1480 | Medium-Strong | C=C (aromatic) stretching |

| ~1250 | Strong | C-O (ether) stretching |

| ~2920 | Medium | C-H (aliphatic) stretching |

| ~3050 | Weak | C-H (aromatic) stretching |

Table 4: Predicted Mass Spectrometry Data for 7-Methylchroman-4-one

| m/z | Ion |

| 162.07 | [M]⁺ |

| 134.07 | [M - CO]⁺ |

| 119.06 | [M - CO - CH₃]⁺ |

| 91.05 | [C₇H₇]⁺ |

Table 5: Physical Properties of 7-Methylchroman-4-one and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 7-Methylchroman-4-one | C₁₀H₁₀O₂ | 162.19 | Not available |

| 6-Bromo-7-Methylchroman-4-one | C₁₀H₉BrO₂ | 241.08 | Not available |

| 7-Ethoxy-4-methyl-2H-chromen-2-one | C₁₂H₁₂O₃ | 204.22 | 114-116 |

| 7-hydroxy-2,5-dimethylchroman-4-one | C₁₁H₁₂O₃ | 192.21 | Not available |

Experimental Protocols

While a specific, detailed synthesis for 7-Methylchroman-4-one is not explicitly described in the provided search results, a general and plausible method can be adapted from the synthesis of other chroman-4-ones.

Synthesis of 7-Methylchroman-4-one via Intramolecular Cyclization

A common method for the synthesis of the chroman-4-one scaffold is the intramolecular cyclization of a corresponding 3-(aryloxy)propanoic acid.

Materials:

-

m-Cresol

-

Acrylonitrile

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Diethyl ether

-

Dichloromethane

-

Magnesium sulfate (MgSO₄)

-

Sodium bicarbonate (NaHCO₃)

Procedure:

-

Synthesis of 3-(3-methylphenoxy)propanenitrile: To a solution of m-cresol in a suitable solvent, add a base such as sodium hydroxide to form the corresponding phenoxide. To this solution, add acrylonitrile and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is worked up by extraction with an organic solvent like diethyl ether, followed by washing with brine and drying over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the nitrile.

-

Hydrolysis to 3-(3-methylphenoxy)propanoic acid: The obtained 3-(3-methylphenoxy)propanenitrile is then subjected to hydrolysis. This can be achieved by refluxing with a strong base like sodium hydroxide, followed by acidification with hydrochloric acid. The resulting carboxylic acid can be purified by recrystallization.

-

Intramolecular Friedel-Crafts Acylation (Cyclization): The 3-(3-methylphenoxy)propanoic acid is then cyclized in the presence of a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid). The mixture is heated with stirring. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto ice water and the product is extracted with a solvent like dichloromethane. The organic layer is washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude 7-Methylchroman-4-one. The crude product can be further purified by column chromatography on silica gel.

Biological Activities of the Chroman-4-one Scaffold

The chroman-4-one core is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] While specific studies on 7-Methylchroman-4-one are lacking, its structural class has been associated with a range of pharmacological activities.

Sirtuin 2 (SIRT2) Inhibition

Several substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative diseases and cancer.[3] The inhibitory activity is often dependent on the substitution pattern on the chroman-4-one ring.

Antimicrobial and Antifungal Activity

Chroman-4-one derivatives have demonstrated broad-spectrum antimicrobial and antifungal properties.[4] Their mechanism of action can vary, with some compounds targeting key enzymes in microbial virulence and survival. The presence and nature of substituents on the chroman-4-one scaffold play a crucial role in determining the potency and spectrum of antimicrobial activity.

Anticancer and Anti-inflammatory Effects

The chroman-4-one framework is also found in compounds exhibiting anticancer and anti-inflammatory effects.[4] These activities are often linked to the modulation of various cellular signaling pathways.

Visualizations

Synthetic Workflow

Caption: A plausible synthetic route to 7-Methylchroman-4-one.

General Biological Screening Cascade

Caption: A general workflow for evaluating the biological activity of chroman-4-one derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of 7-Methylchroman-4-one: A Detailed Protocol for Researchers

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Methylchroman-4-one, a valuable heterocyclic compound in medicinal chemistry and drug development. The described method utilizes a one-pot reaction involving the Friedel-Crafts acylation of m-cresol with acrylic acid, followed by an intramolecular cyclization catalyzed by polyphosphoric acid (PPA). This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a reliable and efficient procedure for obtaining the target molecule. All quantitative data is summarized for clarity, and a detailed experimental workflow is visualized.

Introduction

Chroman-4-one and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The 7-methyl substituted analogue, 7-Methylchroman-4-one, serves as a key intermediate for the synthesis of more complex pharmaceutical agents. The synthesis protocol outlined herein is based on the well-established principles of Friedel-Crafts chemistry, providing a robust and scalable method for laboratory preparation.

Reaction Scheme

The overall reaction for the synthesis of 7-Methylchroman-4-one from m-cresol and acrylic acid is depicted below:

m-cresol + Acrylic Acid --(Polyphosphoric Acid)--> 7-Methylchroman-4-one

Data Presentation

The following tables summarize the key reagents and expected experimental parameters for the synthesis of 7-Methylchroman-4-one.

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Role |

| m-Cresol | C₇H₈O | 108.14 | 1.0 eq | Starting Material |

| Acrylic Acid | C₃H₄O₂ | 72.06 | 1.1 eq | Acylating Agent |

| Polyphosphoric Acid (PPA) | (HPO₃)n | - | ~10x weight of reactants | Catalyst & Solvent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | Neutralizing Agent |

| Brine | NaCl (aq) | - | As needed | Washing Agent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

Table 2: Experimental Parameters and Expected Yield

| Parameter | Value | Notes |

| Reaction Temperature | 80-90 °C | Maintain temperature for the duration of the reaction. |

| Reaction Time | 2-3 hours | Monitor reaction progress by Thin Layer Chromatography (TLC). |

| Stirring Speed | 300-400 RPM | Ensure efficient mixing of the viscous solution. |

| Expected Yield | 60-75% | Yield may vary based on reaction scale and purity of reagents. |

| Appearance of Product | Colorless to pale yellow oil | - |

| Molecular Weight | 162.19 g/mol | - |

Experimental Protocol

1. Reagent Preparation and Reaction Setup:

1.1. In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place polyphosphoric acid (approximately 10 times the weight of m-cresol).

1.2. Begin stirring the PPA and gently heat the flask in an oil bath to approximately 60 °C to reduce its viscosity.

1.3. In a separate beaker, prepare a mixture of m-cresol (1.0 equivalent) and acrylic acid (1.1 equivalents).

2. Reaction Execution:

2.1. Once the PPA has reached 60 °C and is stirring smoothly, slowly add the m-cresol and acrylic acid mixture dropwise from the dropping funnel over a period of 30 minutes. An exothermic reaction will be observed.

2.2. After the addition is complete, raise the temperature of the oil bath to 80-90 °C.

2.3. Maintain the reaction mixture at this temperature with vigorous stirring for 2-3 hours.

2.4. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is complete when the starting material (m-cresol) is no longer visible.

3. Work-up and Isolation:

3.1. After the reaction is complete, allow the flask to cool to room temperature.

3.2. Carefully and slowly pour the viscous reaction mixture onto crushed ice (~200-300 g) in a large beaker with stirring. This will hydrolyze the PPA and precipitate the crude product.

3.3. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

3.4. Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

3.5. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 7-Methylchroman-4-one.

4. Purification:

4.1. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) to afford the pure 7-Methylchroman-4-one.

5. Characterization:

5.1. The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

Caption: Workflow diagram for the synthesis of 7-Methylchroman-4-one.

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Polyphosphoric acid is corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

m-Cresol and acrylic acid are corrosive and toxic. Avoid inhalation and skin contact.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

-

The quenching of the reaction mixture with ice is highly exothermic and should be performed cautiously.